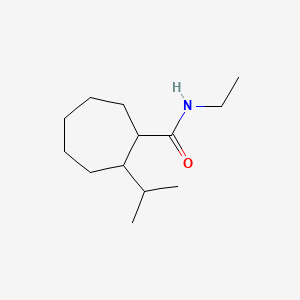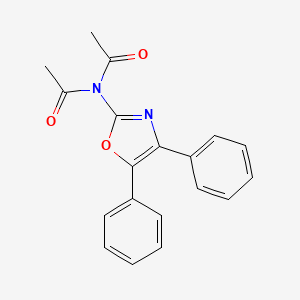
Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 4,5-diphenyl-2-oxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- typically involves the reaction of 4,5-diphenyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,5-diphenyl-2-oxazole+acetic anhydride→Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
- N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
Uniqueness
Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
35629-40-4 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N2O3/c1-13(22)21(14(2)23)19-20-17(15-9-5-3-6-10-15)18(24-19)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
SQFIORDXMAQZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
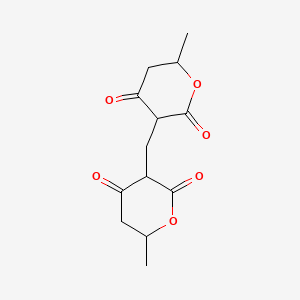
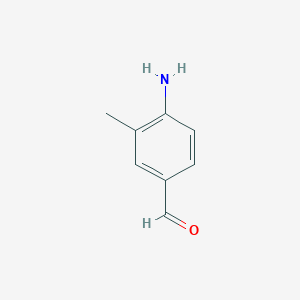
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
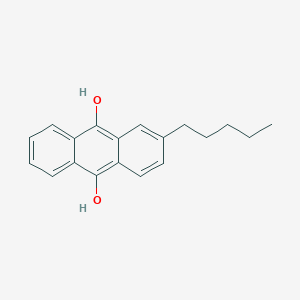
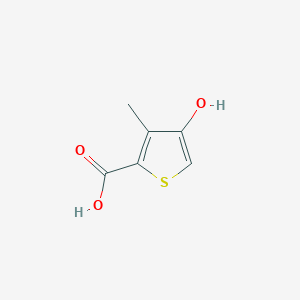
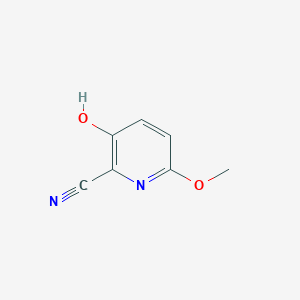


![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
